
Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate is a synthetic organic compound with the molecular formula C18H14N2O6S and a molecular weight of 424.46892 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the compound is produced using large-scale batch reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like alkoxides and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mecanismo De Acción
The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and dyes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to changes in the compound’s structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium hydrogen 3-hydroxy-4-[(4-chloro-2-sulfonatophenyl)azo]-2-naphthoate
- Potassium hydrogen 3-hydroxy-4-[(4-nitro-2-sulfonatophenyl)azo]-2-naphthoate
Uniqueness
Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the methyl and sulfonate groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
93923-95-6 |
|---|---|
Fórmula molecular |
C18H13KN2O6S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
potassium;2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.K/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+1/p-1 |
Clave InChI |
ROYDBDOJXOPQFH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




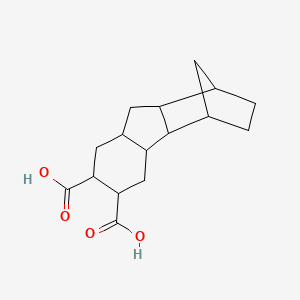

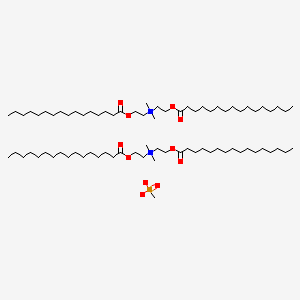



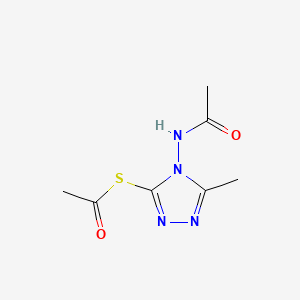
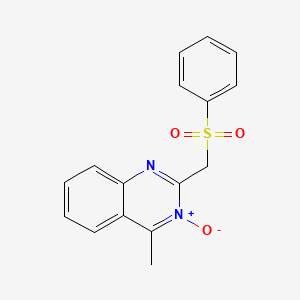
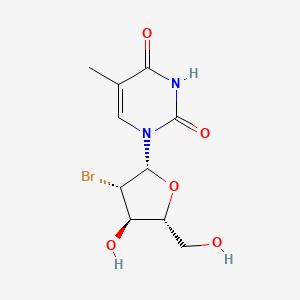

![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

